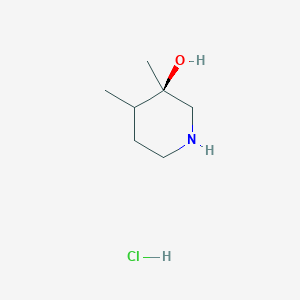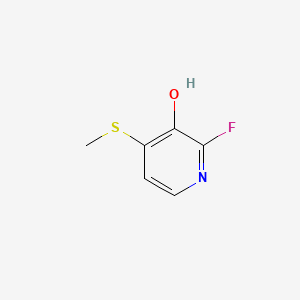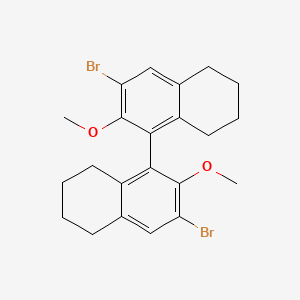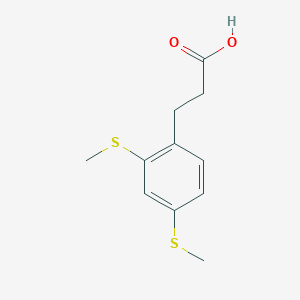![molecular formula C14H11BrO2 B14775617 4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features a bromine atom at the 4’ position, a methoxy group at the 3’ position, and an aldehyde group at the 4 position of the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes:
Bromination: Introduction of a bromine atom at the 4’ position of the biphenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of a methoxy group at the 3’ position using methanol and a base such as sodium methoxide.
Formylation: Introduction of an aldehyde group at the 4 position using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and methoxy groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs with potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application and the target molecule
Enzyme Inhibition: The compound or its derivatives can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the aldehyde group.
3-Bromo-4-methoxybiphenyl: Similar structure but with different substitution positions.
4-Bromobiphenyl: Lacks the methoxy and aldehyde groups.
Uniqueness: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of all three functional groups (bromine, methoxy, and aldehyde) on the biphenyl scaffold
特性
分子式 |
C14H11BrO2 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
4-(4-bromo-3-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChIキー |
AETBWENIBKJLAX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)


![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)






![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)



